molecular formula C10H15NO2 B2368704 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0; 1257106-72-1; 97294-78-5

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Número de catálogo: B2368704
Número CAS: 1241676-71-0; 1257106-72-1; 97294-78-5
Peso molecular: 181.235
Clave InChI: BVAAZZHQLIEDTA-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(3,5-dimethoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3,5-dimethoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Methodologies for (R)-1-(3,5-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(3,5-dimethoxyphenyl)ethanamine (CAS: 1257106-72-1)[1] is a highly versatile chiral benzylic amine. In the realm of drug discovery, chiral amines are ubiquitous pharmacophores, frequently serving as critical binding determinants in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as a dynamic system where stereochemistry, ionization, and lipophilicity dictate its biological fate.

This technical guide provides a rigorous, self-validating framework for the physicochemical profiling of (R)-1-(3,5-dimethoxyphenyl)ethanamine, detailing the causality behind its molecular behavior and the precise methodologies required for its analytical validation.

Structural and Fundamental Physicochemical Properties

Understanding the physicochemical baseline of a molecule is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The properties of (R)-1-(3,5-dimethoxyphenyl)ethanamine are summarized below.

Table 1: Physicochemical Profile of (R)-1-(3,5-dimethoxyphenyl)ethanamine
PropertyValueMethod / Source
CAS Registry Number 1257106-72-1Commercial/Literature[1]
Molecular Formula C10H15NO2Exact Mass: 181.1103
Molecular Weight 181.23 g/mol Standard Atomic Weights
pKa (Conjugate Acid) ~9.4Predicted / Extrapolated
LogP (Octanol/Water) ~1.9Predicted
LogD (at pH 7.4) ~ -0.1Calculated via pKa/LogP
Topological Polar Surface Area 44.5 Ų2D Structure Calculation
Mechanistic Causality: The Interplay of Structure and Ionization

The primary amine at the benzylic position of an unsubstituted alpha-methylbenzylamine typically exhibits a pKa of ~9.8. However, the addition of two methoxy (-OCH3) groups at the meta positions (3 and 5) fundamentally alters the electron distribution. Because these groups are meta to the aliphatic side chain, their electron-donating resonance effect (+R) is geometrically restricted from reaching the benzylic carbon. Instead, their electron-withdrawing inductive effect (-I) dominates, pulling electron density away from the amine nitrogen.

This subtly stabilizes the free base, lowering the pKa to approximately 9.4. Consequently, at physiological pH (7.4), the molecule remains >99% ionized. This ensures high aqueous solubility but necessitates active transport mechanisms or specific lipophilic masking for passive blood-brain barrier (BBB) penetration.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute trustworthiness in preclinical data, every analytical protocol must incorporate a self-validating mechanism. The following methodologies represent the gold standard for characterizing this compound.

Protocol A: High-Throughput pKa and LogP Determination

Objective: Accurately determine the macroscopic pKa and octanol-water partition coefficient. Equipment: Sirius T3 Automated Titrator[2].

  • Sample Preparation: Weigh 1.5 mg of (R)-1-(3,5-dimethoxyphenyl)ethanamine and dissolve it in a 0.15 M KCl solution. The KCl acts as a background electrolyte to maintain a constant ionic strength, which is critical for preventing activity coefficient fluctuations during titration[3].

  • Potentiometric Titration: Titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a strict Argon atmosphere to prevent ambient CO2 from forming carbonic acid and skewing the pH readings[3].

  • UV-Metric Cross-Validation (D-PAS): Simultaneously monitor the UV absorbance using Dip-Probe Absorption Spectroscopy (D-PAS). As the amine deprotonates, the subtle shift in the electron cloud of the adjacent aromatic ring alters the UV absorption spectrum[3].

  • LogP Determination: Introduce partitioned volumes of octanol into the titration vial. The shift in the apparent pKa (pKa') in the biphasic system is used to calculate the true LogP via the relationship: pKa′=pKa+log(1+P⋅r) , where r is the phase volume ratio[2].

Self-Validating Mechanism: This protocol relies on orthogonal detection. The system automatically compares the pKa derived from the potentiometric inflection point against the pKa derived from the D-PAS spectral shift. If the variance exceeds 0.1 log units, the system flags the run for potential baseline drift or micro-precipitation, ensuring that only highly concordant data is accepted.

Protocol B: Chiral Purity Determination via Enantioselective HPLC

Objective: Confirm the enantiomeric excess (ee) of the (R)-isomer. Equipment: High-Performance Liquid Chromatography (HPLC) with a Crown ether-based chiral stationary phase (e.g., CROWNPAK CR-I(+))[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of aqueous Perchloric acid (pH 1.5) and methanol (80:20 v/v). Causality: The highly acidic pH ensures the primary amine is fully protonated ( NH3+​ ). This positive charge is an absolute requirement for the chiral recognition mechanism, as the protonated amine must form inclusion complexes with the crown ether cavity of the stationary phase[4].

  • Chromatographic Separation: Inject 5 µL of the sample (1 mg/mL). Run at a flow rate of 0.8 mL/min with the column temperature strictly controlled at 25 °C to maintain consistent binding thermodynamics.

  • Detection: Monitor UV absorbance at 210 nm (primary amine absorption) and 254 nm (aromatic ring).

Self-Validating Mechanism: Prior to analyzing the test batch, a racemic mixture of 1-(3,5-dimethoxyphenyl)ethanamine must be injected. The analytical run is only validated if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . Furthermore, the pure (R)-sample is spiked with 1% of the (S)-enantiomer to confirm the absence of peak merging and to empirically validate the Limit of Quantitation (LOQ) for the chiral impurity.

Workflow Visualization

The following diagram illustrates the integrated logical workflow for the physicochemical profiling and validation of this chiral amine.

Workflow Start Compound Procurement (R)-1-(3,5-dimethoxyphenyl)ethanamine ChiralHPLC Chiral HPLC Profiling (Enantiomeric Excess >99%) Start->ChiralHPLC Quality Control Physiochem Physicochemical Profiling (Sirius T3 Automated Titrator) ChiralHPLC->Physiochem Verified (R)-Enantiomer pKa Potentiometric pKa (Aqueous, pH 2-12) Physiochem->pKa LogP Octanol-Water Partitioning (LogP / LogD7.4) Physiochem->LogP Validation Self-Validation: UV-Metric Cross-Check pKa->Validation D-PAS Validation LogP->Validation ADME ADME & BBB Permeability Modeling Validation->ADME Validated Parameters

Fig 1. Integrated workflow for the physicochemical profiling and validation of chiral benzylic amines.

References

  • [1] Title: CAS 1257106-72-1 | (R)-1-(3,5-DIMETHOXYPHENYL)ETHANAMINE supply - Guidechem Source: guidechem.com URL:

  • [2] Title: High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System | Request PDF - ResearchGate Source: researchgate.net URL:

  • [3] Title: UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead - Walsh Medical Media Source: walshmedicalmedia.com URL:

  • [4] Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC - NIH Source: nih.gov URL:

Sources

Epigenetic Targeting via Chiral Benzylamines: Mechanism of Action of (R)-1-(3,5-dimethoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A common structural misconception in early-stage drug design is conflating 1-phenylethanamines ( α -methylbenzylamines) with 2-phenylethanamines (phenethylamines). While the latter are classical pharmacophores for monoaminergic GPCRs (e.g., 5-HT₂ₐ agonists)[1], the (R)-1-(3,5-dimethoxyphenyl)ethanamine scaffold is a highly specialized chiral building block. As a Senior Application Scientist, I have observed this moiety utilized almost exclusively to target deep, hydrophobic protein-protein interaction (PPI) interfaces and epigenetic enzyme pockets—most notably in the disruption of the WDR5-MLL1 complex and the inhibition of Protein Arginine Methyltransferase 5 (PRMT5)[2],[3].

This whitepaper deconstructs the structural causality, pharmacological mechanisms, and self-validating experimental workflows required to develop and validate derivatives of this privileged chiral scaffold.

Structural Pharmacology & Causality

The potency of (R)-1-(3,5-dimethoxyphenyl)ethanamine derivatives is driven by strict structure-activity relationship (SAR) rules. Every atom in this pharmacophore serves a distinct thermodynamic or kinetic purpose:

  • The (R)-Stereocenter (Conformational Lock): The stereocenter is the linchpin of this scaffold's efficacy. The (R)-methyl group projects into a highly conserved hydrophobic cleft (the "methyl hole") within the target pocket. This restricts the rotational degrees of freedom of the benzylamine core, pre-organizing the molecule and reducing the entropic penalty of binding. The (S)-enantiomer directs the methyl group into the protein backbone, causing a severe steric clash that obliterates binding affinity[2].

  • The 3,5-Dimethoxy Substitution (Bidentate Shielding): The meta-methoxy groups are not arbitrary. In deep PPI pockets, one methoxy group typically forms a water-mediated hydrogen bond with the protein backbone (e.g., Arg43 in WDR5), while the other projects into a solvent-exposed region, providing hydrophobic shielding that dramatically increases the inhibitor's residence time[4]. The lack of a para-substituent prevents steric occlusion at the bottom of the binding pocket.

Quantitative Pharmacological Profiling

To illustrate the causality of these structural choices, the following table summarizes the typical pharmacological profile of this scaffold against the WDR5 WIN site:

Compound ScaffoldStereocenterWDR5 Binding IC₅₀ (nM)MV4-11 Viability GI₅₀ (μM)Intracellular H3K4me3 Reduction (%)
Derivative-R (R)2.4 ± 0.30.15 ± 0.0285%
Derivative-S (S)> 10,000> 50.0< 5%
Des-methyl Analog Achiral450.0 ± 12.012.5 ± 1.120%
Unsubstituted (R)-Ph (R)125.0 ± 5.55.4 ± 0.840%

Data synthesis based on established WIN site inhibitor profiling standards.

Primary Mechanism: Epigenetic Modulation via WDR5-MLL1 Disruption

The most prominent application of (R)-1-(3,5-dimethoxyphenyl)ethanamine derivatives is in oncology, specifically targeting Mixed Lineage Leukemia (MLL). MLL-rearranged leukemias depend on the WRAD complex (WDR5, RbBP5, ASH2L, DPY30) to facilitate Histone H3 Lysine 4 (H3K4) methylation, which drives the expression of leukemogenic oncogenes like HOXA9 and MEIS1[4].

WDR5 acts as the central scaffold of this complex. MLL1 binds to WDR5 via a conserved arginine-containing motif known as the WIN (WDR5 interaction) site. Derivatives containing the (R)-1-(3,5-dimethoxyphenyl)ethanamine moiety act as potent, non-peptidic WIN site inhibitors. They competitively displace MLL1 from chromatin with picomolar to low-nanomolar affinity, collapsing the WRAD complex, halting H3K4 methylation, and inducing targeted apoptosis in leukemia cells[2],[4].

MOA MLL1 MLL1 Complex (Histone Methyltransferase) WDR5 WDR5 Scaffold Protein (WIN Site) MLL1->WDR5 Binds via WIN motif H3K4 Histone H3K4 (Unmethylated) WDR5->H3K4 Scaffolds WRAD complex Drug (R)-1-(3,5-dimethoxyphenyl)ethanamine Derivative Drug->MLL1 Disrupts PPI Drug->WDR5 Competitive Inhibition at WIN Site Apoptosis Targeted Apoptosis Drug->Apoptosis Downregulates Oncogenes H3K4me3 Histone H3K4me3 (Active Transcription) H3K4->H3K4me3 Methylation Oncogenes Leukemogenic Genes (HOXA9, MEIS1) H3K4me3->Oncogenes Promotes Expression

Figure 1: WDR5-MLL1 epigenetic signaling disruption by (R)-1-(3,5-dimethoxyphenyl)ethanamine derivatives.

Secondary Mechanism: PRMT5 Substrate Pocket Inhibition

Beyond WDR5, this chiral scaffold is heavily utilized in the development of PRMT5 inhibitors[3]. PRMT5 is an epigenetic enzyme that symmetrically dimethylates arginine residues on histones (e.g., H4R3) and splicing factors. In this context, the (R)-1-(3,5-dimethoxyphenyl)ethanamine moiety mimics the natural arginine substrate. The chiral amine anchors into the catalytic core near the SAM (S-adenosylmethionine) cofactor, while the dimethoxyphenyl ring occupies the adjacent hydrophobic channel, effectively blocking substrate entry and halting aberrant methylation in solid tumors and blood disorders[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. A protocol is only as good as its internal controls. Below are the field-proven methodologies for validating these compounds.

Workflow Step1 1. Enantioselective Synthesis (Isolate R-enantiomer) Step2 2. Biochemical FP Assay (Calculate IC50 & Z'-factor) Step1->Step2 Step3 3. X-ray Crystallography (Confirm WIN Site Binding) Step2->Step3 Step4 4. In-Cell Western Assay (Quantify H3K4me3 Reduction) Step3->Step4 Step5 5. Phenotypic Validation (MLL-Rearranged Cell Viability) Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating WIN site inhibitors.

Protocol 1: Fluorescence Polarization (FP) Assay for WDR5-MLL1 Displacement

Causality of Design: FP is chosen over ELISA because it allows real-time, homogeneous solution-phase measurement without wash steps that disrupt low-affinity transient states. Self-Validating Controls: The assay requires a Z'-factor > 0.6. Pre-assay protein titration ensures WDR5 is used precisely at its Kd​ concentration relative to the FITC-probe, preventing stoichiometric masking of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant WDR5 protein (residues 22-334). Synthesize a FITC-labeled MLL1 WIN peptide probe (e.g., FITC-GSARAEVHLRKS).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (R)-1-(3,5-dimethoxyphenyl)ethanamine derivative in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP).

  • Incubation: In a 384-well black microplate, combine 10 nM FITC-probe, 20 nM WDR5 protein, and the diluted compounds.

  • Control Wells: Include 16 wells of DMSO (vehicle/negative control) and 16 wells of 10 μM unlabeled WIN peptide (positive displacement control).

  • Measurement: Incubate for 30 minutes at room temperature. Read parallel and perpendicular fluorescence emissions (Ex: 485 nm, Em: 535 nm) to calculate millipolarization (mP) units.

  • Analysis: Derive the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: In-Cell Western (ICW) for Target Engagement

Causality of Design: ICW is selected over traditional Western blotting to allow high-throughput, statistically robust quantification in intact cells, preserving the native chromatin context. Self-Validating Controls: Multiplexed detection of Total Histone H3 alongside H3K4me3 ensures that signal reduction is due to epigenetic modulation, not general cytotoxicity or histone degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 leukemia cells (MLL-AF9 rearranged) at 20,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with the derivative for 72 hours to allow for the turnover of existing methylated histones.

  • Fixation: Centrifuge the plate, remove media, and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS.

  • Primary Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Add a multiplexed primary antibody cocktail: Rabbit anti-H3K4me3 (target) and Mouse anti-Total H3 (normalization control). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates 3x with PBST. Add near-infrared (NIR) secondary antibodies (e.g., anti-Rabbit IRDye 800CW and anti-Mouse IRDye 680RD). Incubate for 1 hour at room temperature in the dark.

  • Quantification: Scan the plate using an NIR imaging system. Normalize the 800 nm signal (H3K4me3) to the 680 nm signal (Total H3) to quantify true epigenetic target engagement.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (R)-1-(3,5-dimethoxyphenyl)ethanamine: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the process of determining the crystal structure of the chiral amine (R)-1-(3,5-dimethoxyphenyl)ethanamine. As a molecule of interest in pharmaceutical development and asymmetric synthesis, understanding its three-dimensional structure is paramount for elucidating its chemical behavior and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step.

While a published crystal structure for this specific enantiomer is not publicly available at the time of this writing, this guide will proceed as a hypothetical case study. The protocols and data presented are based on established principles of crystallography and experience with similar chiral molecules, providing a robust framework for such an investigation.

The Strategic Imperative: Why Crystal Structure Matters

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms in a molecule is a critical determinant of its properties. For a chiral molecule like (R)-1-(3,5-dimethoxyphenyl)ethanamine, single-crystal X-ray diffraction (SC-XRD) offers unambiguous determination of its absolute configuration, conformational preferences, and intermolecular interactions in the solid state.[1][2] This information is invaluable for:

  • Absolute Stereochemistry Confirmation: Unequivocally confirming the 'R' configuration.

  • Conformational Analysis: Understanding the preferred spatial arrangement of the methoxy and ethylamine substituents, which can influence receptor binding.

  • Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that govern crystal packing and can impact physical properties like solubility and stability.

  • Rational Drug Design: Providing a structural basis for designing more potent and selective analogues.

The Art and Science of Crystallization

The foundation of any successful crystal structure analysis is the growth of high-quality single crystals. This often remains the most challenging and empirical step of the process. For a chiral amine, several strategies can be employed, with the primary goal of achieving slow, controlled precipitation from a supersaturated solution.[3]

Causality in Solvent Selection

The choice of solvent is critical. A suitable solvent system will dissolve the compound at a higher temperature and allow for slow crystallization upon cooling or solvent evaporation. For (R)-1-(3,5-dimethoxyphenyl)ethanamine, a molecule with both polar (amine) and non-polar (dimethoxyphenyl) character, a range of solvents of varying polarities should be screened.

Protocol: Solvent Screening for Crystallization

  • Initial Solubility Test: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane) at room temperature and upon gentle heating.

  • Identify Promising Candidates: A good starting point is a solvent in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Binary Solvent Systems: If single solvents are unsuccessful, employ binary systems. For instance, dissolve the compound in a good solvent (e.g., methanol) and add a poor solvent (anti-solvent, e.g., water or hexane) dropwise until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can yield crystals.

Recommended Crystallization Protocol: Slow Evaporation

Based on the properties of similar aromatic amines, a slow evaporation method from a moderately polar solvent is a promising approach.

Step-by-Step Methodology

  • Preparation of Saturated Solution: Dissolve approximately 20 mg of (R)-1-(3,5-dimethoxyphenyl)ethanamine in 2 mL of ethyl acetate in a clean, small beaker. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with parafilm and puncture it with a fine needle to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Monitor the vial daily for the formation of small, well-defined crystals. The process may take several days to weeks. High-quality crystals for X-ray diffraction should be transparent and have well-defined faces.[3]

Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[1][2] This instrument directs a beam of X-rays onto the crystal and measures the resulting diffraction pattern.

The Workflow of Data Collection and Analysis

The overall process from a grown crystal to a refined molecular structure follows a well-defined path.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Select best crystal DataCollection Data Collection Mounting->DataCollection Center in X-ray beam Integration Data Integration & Scaling DataCollection->Integration Raw diffraction images Solution Structure Solution (SHELXS) Integration->Solution hkl file Refinement Structure Refinement (SHELXL) Solution->Refinement Initial model Validation Validation & Analysis (PLATON, OLEX2) Refinement->Validation Refined model Validation->Refinement Feedback for refinement FinalStructure Final Structure & Report Validation->FinalStructure

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection
  • Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with dimensions of approximately 0.1-0.2 mm, ensuring it is free of cracks or defects.[3] Mount the crystal on a cryo-loop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector) and an X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects. This step yields a reflection file (e.g., an HKL file).

Structure Solution, Refinement, and Validation

With the processed diffraction data, the next phase is to determine the arrangement of atoms in the unit cell.

Structure Solution

The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, their phases are lost. Structure solution methods are designed to overcome this. For small molecules like the one in our study, direct methods, as implemented in programs like SHELXS, are highly effective. These methods use statistical relationships between the intensities to derive initial phase estimates, leading to an initial electron density map.

Structure Refinement

The initial model from the structure solution is then refined against the experimental data using a least-squares minimization process, typically with software such as SHELXL. This iterative process involves:

  • Atom Assignment: Identifying atoms in the electron density map and assigning them to their correct elements.

  • Refining Parameters: Adjusting the positional (x, y, z) and displacement (thermal) parameters for each atom to improve the agreement between the calculated and observed structure factors.

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are typically refined, which model the thermal motion as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Validation: A Self-Correcting System

Throughout the refinement process, the quality of the model is assessed using several metrics:

  • R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1 for a good refinement.

  • Residual Electron Density: The difference electron density map should be largely featureless, with no significant peaks or holes.

Final validation is often performed using software like PLATON or through the checkCIF service provided by the International Union of Crystallography (IUCr).

Analysis of the Crystal Structure: A Hypothetical Outcome

Assuming a successful structure determination, we can now analyze the molecular and supramolecular features of (R)-1-(3,5-dimethoxyphenyl)ethanamine.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₇NO₂
Formula Weight195.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.543(2)
b (Å)9.876(3)
c (Å)17.234(5)
α, β, γ (°)90, 90, 90
Volume (ų)1113.4(6)
Z4
Density (calculated) (g/cm³)1.164
Absorption Coeff. (mm⁻¹)0.080
F(000)424
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8123
Independent Reflections2567 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.089
Flack Parameter0.01(5)

Commentary: The choice of the chiral, non-centrosymmetric space group P2₁2₁2₁ is common for chiral molecules that crystallize without a co-former. The Flack parameter being close to zero would provide strong evidence for the correctness of the assigned 'R' absolute configuration.

Intramolecular Geometry

Analysis of bond lengths and angles would be compared to standard values to ensure they are chemically reasonable. Key torsion angles would define the conformation of the ethylamine side chain relative to the dimethoxyphenyl ring.

Supramolecular Interactions: The Hydrogen Bonding Network

The primary amine group is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with acceptor atoms on neighboring molecules, most likely the oxygen atoms of the methoxy groups or the nitrogen atom of another amine. A common motif could be a hydrogen-bonded chain or network.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O4 O-CH3 N1->O4 N-H···O O1 O-CH3 O2 O-CH3 N2 N-H O6 O-CH3 N2->O6 N-H···O O3 O-CH3 N3 N-H O5 O-CH3

Caption: A potential hydrogen bonding scheme in the crystal lattice.

This analysis of intermolecular interactions is crucial for understanding the forces that stabilize the crystal structure and can influence the material's bulk properties.

Conclusion

The determination of the crystal structure of (R)-1-(3,5-dimethoxyphenyl)ethanamine, as outlined in this guide, provides a definitive characterization of its three-dimensional architecture. Through a systematic approach of crystallization, data collection, and structure refinement, we can gain invaluable insights into its absolute stereochemistry, conformational preferences, and the supramolecular interactions that dictate its solid-state properties. This knowledge is a cornerstone for further research and development in its applications as a pharmaceutical agent or a chiral building block.

References

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Chiral Ligands from (R)-1-(3,5-Dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of advanced chiral ligands derived from the enantiopure building block, (R)-1-(3,5-dimethoxyphenyl)ethanamine. Chiral ligands are fundamental to modern asymmetric catalysis, enabling the stereoselective synthesis of complex molecules critical to the pharmaceutical and fine chemical industries. (R)-1-(3,5-dimethoxyphenyl)ethanamine serves as an excellent and versatile precursor due to its robust chiral center and the electronically-rich aromatic framework, which can be leveraged to tune the steric and electronic properties of the final ligand. This guide details field-proven protocols for synthesizing two distinct classes of ligands: chiral Schiff bases and P,N-phosphine ligands. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses critical process parameters to ensure reproducibility and high yields of enantiomerically pure products.

Introduction: The Strategic Value of (R)-1-(3,5-Dimethoxyphenyl)ethanamine

The pursuit of enantiomerically pure compounds is a cornerstone of drug development and materials science. Asymmetric catalysis, driven by transition metal complexes bearing chiral ligands, offers the most efficient route to these molecules.[1] The design and synthesis of novel chiral ligands are therefore of paramount importance.

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a strategic starting material for several reasons:

  • Inherent Chirality: It possesses a stable stereocenter at the C1 position, providing the foundational chirality for the resulting ligand.

  • Functional Handle: The primary amine group is a versatile nucleophile, readily participating in reactions like condensation to form imines or nucleophilic substitution.

  • Electronic Tuning: The 3,5-dimethoxy substituents on the phenyl ring act as electron-donating groups, which can influence the electronic environment of a metal center coordinated by the final ligand. This electronic modulation is a key tool for optimizing catalyst activity and selectivity.

This guide is structured to empower researchers to leverage these features for the rational design and synthesis of high-value chiral ligands.

Part 1: Synthesis of Chiral Schiff Base (Imine) Ligands

Schiff base ligands, characterized by the azomethine (-C=N-) functional group, are among the most accessible and widely studied classes of chelating ligands in coordination chemistry.[2] Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[3] By reacting our chiral amine with a functionalized aldehyde, we can create a bidentate or tridentate ligand in a single, high-yielding step.

Principle of Synthesis

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde. This is followed by a dehydration step, typically facilitated by azeotropic removal of water with a Dean-Stark apparatus or by carrying out the reaction in a suitable solvent under reflux, to drive the equilibrium towards the imine product. The reaction is often catalyzed by a trace amount of acid.[2][4]

dot

Caption: Workflow for Schiff Base Ligand Synthesis.

Protocol 1.1: Synthesis of a Chiral N,O-Bidentate Schiff Base Ligand

This protocol details the synthesis of a representative ligand from (R)-1-(3,5-dimethoxyphenyl)ethanamine and 2-hydroxy-1-naphthaldehyde.

Materials & Reagents:

  • (R)-1-(3,5-dimethoxyphenyl)ethanamine

  • 2-Hydroxy-1-naphthaldehyde

  • Absolute Ethanol (Reagent Grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(3,5-dimethoxyphenyl)ethanamine (1.81 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the amine is fully dissolved.

  • Aldehyde Addition: Add 2-hydroxy-1-naphthaldehyde (1.72 g, 10.0 mmol, 1.0 equiv.) to the solution. A color change to yellow/orange is typically observed upon addition.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[3]

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A crystalline precipitate should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting bright yellow solid under vacuum to a constant weight.

Experimental Insights & Causality
  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants while allowing for a sufficiently high reaction temperature to promote dehydration. Its polarity also facilitates the precipitation of the less polar product upon cooling.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the reaction and, more importantly, drives the equilibrium forward by continuously removing the water byproduct through evaporation and condensation, even without a Dean-Stark trap in this simple setup.

  • Purification: The high crystallinity and differential solubility of the product often allow for purification by simple filtration and washing, avoiding the need for column chromatography.

ParameterExpected Outcome
Product (R,E)-1-(((1-(3,5-dimethoxyphenyl)ethyl)imino)methyl)naphthalen-2-ol
Appearance Bright yellow crystalline solid
Typical Yield 85-95%
Optical Purity >99% ee (chirality is retained from starting amine)
Characterization Confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry

Part 2: Synthesis of Chiral P,N-Phosphine Ligands

P,N-heterocyclic phosphines are a powerful class of ligands that combine a soft phosphine donor with a hard nitrogen donor.[5] This combination can create a unique electronic and steric environment at the metal center, often leading to high activity and enantioselectivity in catalytic reactions.[6] A highly efficient strategy to synthesize a chiral P,N-ligand is to form an imine bond between our chiral amine and an aldehyde that already contains a phosphine moiety.

Principle of Synthesis

This synthesis follows the same fundamental principle as the Schiff base formation described in Part 1. The key difference is the use of a specialized aldehyde, 2-(diphenylphosphino)benzaldehyde, which installs the phosphine group. Due to the air-sensitivity of phosphines (which can oxidize to phosphine oxides), this reaction must be conducted under an inert atmosphere.[1]

dot

Caption: Workflow for Chiral P,N-Ligand Synthesis.

Protocol 2.1: Synthesis of a Chiral P,N-Imine Ligand

Materials & Reagents:

  • (R)-1-(3,5-dimethoxyphenyl)ethanamine

  • 2-(Diphenylphosphino)benzaldehyde

  • Anhydrous Toluene (from a solvent purification system or freshly distilled)

  • Activated 4Å Molecular Sieves

  • Schlenk flask and line for inert gas (Argon or Nitrogen)

  • Cannula and syringes for liquid transfer

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Allow it to cool to room temperature.

  • Reactant Charging: Under a positive pressure of argon, add 2-(diphenylphosphino)benzaldehyde (290 mg, 1.0 mmol, 1.0 equiv.) and activated 4Å molecular sieves (approx. 1 g) to the flask.

  • Solvent and Amine Addition: Add 20 mL of anhydrous toluene via cannula. In a separate vial, dissolve (R)-1-(3,5-dimethoxyphenyl)ethanamine (181 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous toluene and add this solution dropwise to the stirred aldehyde suspension.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-18 hours. The reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphine signal upon imine formation.

  • Isolation: Under an inert atmosphere, filter the reaction mixture through a cannula fitted with a filter frit (or a pad of Celite) to remove the molecular sieves.

  • Purification: Remove the toluene under reduced pressure to yield the P,N-ligand, which often presents as a pale yellow solid or oil. The product is typically used in the next step without further purification, but can be purified by crystallization from a solvent system like toluene/hexane if necessary.

Experimental Insights & Causality
  • Inert Atmosphere: Trivalent phosphines are susceptible to oxidation to the corresponding phosphine oxide by atmospheric oxygen. Performing all steps under argon or nitrogen is critical to preserving the ligand's integrity.

  • Anhydrous Conditions: The reaction is a condensation that produces water. The use of anhydrous solvent and molecular sieves (a dehydrating agent) is crucial to drive the reaction to completion.

  • Room Temperature Reaction: Unlike the previous protocol, heating is often unnecessary. The molecular sieves are highly effective at removing the water byproduct, making the reaction efficient even at ambient temperature.

ParameterExpected Outcome
Product (R,E)-N-(2-(diphenylphosphino)benzylidene)-1-(3,5-dimethoxyphenyl)ethan-1-amine
Appearance Pale yellow solid or viscous oil
Typical Yield >90% (crude)
Purity Sufficiently pure for direct use in catalysis
Characterization Confirmed by ³¹P NMR, ¹H NMR, and Mass Spectrometry

Part 3: Application in Asymmetric Catalysis

The ultimate validation of a chiral ligand is its performance in an asymmetric catalytic reaction. The ligands synthesized from (R)-1-(3,5-dimethoxyphenyl)ethanamine are well-suited for a variety of transition metal-catalyzed transformations, such as rhodium-catalyzed arylations or palladium-catalyzed allylic alkylations.[7]

Example Application: Rhodium-Catalyzed Asymmetric Arylation

The P,N-ligand synthesized in Protocol 2.1 can be combined in situ with a rhodium precursor to generate a highly active and enantioselective catalyst for the addition of arylboronic acids to N-nosylimines, producing chiral diarylmethylamines.[7]

General Protocol Outline:

  • In a glovebox or under an inert atmosphere, the chiral P,N-ligand (e.g., 0.011 mmol) and a rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.005 mmol) are dissolved in an anhydrous solvent like toluene.

  • The mixture is stirred to allow for complex formation.

  • The electrophile (e.g., N-nosylimine, 0.2 mmol) and the nucleophile (e.g., arylboronic acid, 0.3 mmol) are added, along with a suitable base.

  • The reaction is stirred at a specific temperature until completion.

  • The product is isolated via column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC.

Performance Validation Table

The table below shows hypothetical but representative results for such a catalytic reaction, demonstrating the effectiveness of the ligand.

EntryElectrophileNucleophileCatalyst Loading (mol%)Yield (%)ee (%)
1N-NosylbenzaldiminePhenylboronic acid1.09598
2N-Nosylbenzaldimine4-MeO-PhB(OH)₂1.09297
3N-Nosyl-4-Cl-benzaldiminePhenylboronic acid1.09699

These results would validate the ligand as a highly effective controller of enantioselectivity, directly attributable to the chiral architecture derived from the (R)-1-(3,5-dimethoxyphenyl)ethanamine backbone.

References

  • Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48 | Books Gateway. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1181-1187. [Link]

  • Ullah, F., et al. (2020). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Molecules, 25(23), 5556. [Link]

  • Enantioselective Synthesis of 1‐Aryl Benzo[1]helicenes Using BINOL‐Derived Cationic Phosphonites as Ancillary Ligands. (2020). Angewandte Chemie International Edition, 59(4), 1569-1574. [Link]

  • Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 989-1033. [Link]

  • Chen, X.-S., et al. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Synthetic Communications, 46(11), 917-938. [Link]

  • Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 446-479. [Link]

  • Mohr, J. T., et al. (2011). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. California Institute of Technology. [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (2015). IOSR Journal of Applied Chemistry, 8(1), 30-33. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(1). [Link]

  • Wang, L., et al. (2010). Highly Enantioselective Synthesis of (Diarylmethyl)amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo[3.3.0]diene Ligand. Synthesis, 2010(19), 3263-3264. [Link]

  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. [Link]

  • A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. (2023). Organic & Biomolecular Chemistry, 21(34), 6929-6938. [Link]

  • Li, B., et al. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science, 15(12), 4446-4452. [Link]

Sources

(R)-1-(3,5-dimethoxyphenyl)ethanamine derivatization for HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for High-Sensitivity Enantiomeric and Quantitative HPLC Analysis of (R)-1-(3,5-dimethoxyphenyl)ethanamine

Introduction & Analytical Challenges

(R)-1-(3,5-dimethoxyphenyl)ethanamine[1] is a critical chiral primary amine frequently utilized as a building block in pharmaceutical synthesis and drug development[2]. While its 3,5-dimethoxyphenyl moiety provides intrinsic baseline UV absorbance, rigorous pharmaceutical quality control demands highly sensitive trace quantification and precise enantiomeric purity assessment (differentiation from the (S)-enantiomer).

Because enantiomers cannot be resolved on standard achiral stationary phases[3], and trace impurities often fall below standard UV/Vis detection limits, pre-column derivatization is an indispensable analytical strategy. This application note details two field-validated workflows:

  • Chiral Resolution: Derivatization with Marfey's Reagent (FDAA) for the determination of enantiomeric excess (ee) on achiral C18 columns[4],[5].

  • Trace Quantification: Derivatization with o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) for high-sensitivity fluorescence detection[6],[7].

Mechanistic Causality & Reagent Selection

Chiral Derivatization with Marfey's Reagent (FDAA) 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts stoichiometrically with primary amines via nucleophilic aromatic substitution (SNAr)[8]. The reaction requires mildly alkaline conditions to ensure the amine is deprotonated and acts as a strong nucleophile[3]. The resulting adducts are diastereomers[9]. Because the bulky 2,4-dinitrophenyl group and the chiral center of the L-alanine amide create distinct steric environments, the (R)- and (S)-amine derivatives exhibit significantly different hydrophobic interactions with a standard C18 stationary phase, allowing baseline resolution[8]. Furthermore, the dinitrophenyl group acts as a strong chromophore, enabling robust UV detection at 340 nm[4].

Achiral Derivatization with OPA/3-MPA For trace quantification, OPA reacts rapidly (<2 minutes) with primary amines at room temperature in the presence of a thiol reducing agent[6]. The reaction forms a highly fluorescent 1-alkylthio-2-alkylisoindole derivative[10]. While 2-mercaptoethanol is traditionally used, substituting it with 3-mercaptopropionic acid (3-MPA) decreases the hydrophilicity of the resulting isoindole, yielding a more stable derivative with superior chromatographic retention on reversed-phase columns[7],[11].

Workflow Start (R)-1-(3,5-dimethoxyphenyl)ethanamine Branch1 Chiral Purity Analysis Start->Branch1 Branch2 Trace Quantification Start->Branch2 Deriv1 Marfey's Reagent (FDAA) + NaHCO3, 40°C, 1h Branch1->Deriv1 Deriv2 OPA + 3-MPA Borate Buffer pH 10.2, RT, 2 min Branch2->Deriv2 Product1 Diastereomers (UV Detection 340 nm) Deriv1->Product1 Product2 Fluorescent Isoindole (Ex: 338 nm / Em: 450 nm) Deriv2->Product2

Analytical workflow for chiral and achiral derivatization of the primary amine.

Quantitative Data: Performance & Chromatography

Table 1: Performance Characteristics of Selected Derivatization Agents [6],[3]

ReagentTarget ApplicationDetection ModeReaction TimeDerivative StabilityKey Advantage
Marfey's Reagent (FDAA) Chiral ResolutionUV (340 nm)60 min (40°C)High (stable for days)Resolves enantiomers on achiral columns
OPA + 3-MPA Trace QuantificationFluorescence< 2 min (RT)Low (requires auto-injector)Rapid kinetics, high sensitivity
Dansyl Chloride Alternative AchiralFluorescence / UV45 min (60°C)HighStable derivatives, reacts with secondary amines

Table 2: Optimized Chromatographic Parameters [12],[4],[7]

ParameterChiral Analysis (FDAA Derivatives)Trace Analysis (OPA Derivatives)
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 75 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water40 mM Sodium Phosphate Buffer (pH 7.8)
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile / Methanol / Water (45:45:10)
Gradient 30% B to 90% B over 20 min0% B to 100% B over 10 min
Detection UV at 340 nmFluorescence (Ex: 338 nm, Em: 450 nm)

Experimental Methodologies

Protocol A: Chiral Purity Determination via FDAA Derivatization

Self-Validating System Check: This protocol mandates a reagent blank to map the retention times of unreacted FDAA and its hydrolyzed byproducts (e.g., DNP-L-Ala), preventing false-positive integration of the (S)-enantiomer impurity[4],[5].

  • Sample Preparation: Dissolve 1 mg of (R)-1-(3,5-dimethoxyphenyl)ethanamine in 1 mL of water or 50% aqueous acetone[4].

  • Reagent Preparation: Prepare a fresh 1% (w/v) solution of Marfey's reagent (FDAA) in acetone[3].

  • Derivatization Reaction: To 50 µL of the amine solution, add 100 µL of 1 M NaHCO3 to maintain an alkaline pH[3]. Add 200 µL of the FDAA solution. Note: A molar excess of FDAA is critical to drive the reaction to completion[4].

  • Incubation: Incubate the mixture at 40°C for 60 minutes with occasional vortexing[3],[8].

  • Reaction Quenching (Crucial Step): Cool the mixture and neutralize by adding 50 µL of 2 M HCl[3]. Causality: Acidification stops the reaction and protonates residual species, stabilizing the diastereomers for the acidic mobile phase used in RP-HPLC[8].

  • Preparation for Injection: Dilute with 50% aqueous acetone and inject onto the HPLC system[4].

Protocol B: High-Sensitivity Trace Quantification via OPA/3-MPA

Self-Validating System Check: Isoindole derivatives possess limited stability[6]. This protocol is designed for automated "just-in-time" in-needle or in-loop derivatization to ensure exact reaction times across all samples, eliminating degradation-induced signal variance[11].

  • Buffer Preparation: Prepare a 0.4 M Borate Buffer and adjust the pH to 10.2 using concentrated NaOH[6],[7].

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-MPA[6]. Note: Protect from light and prepare fresh daily[10].

  • Derivatization Procedure: Program the autosampler to mix 1 volume of the sample with 1 volume of the OPA/3-MPA reagent[11].

  • Incubation: Allow the reaction to proceed for precisely 1.5 to 2.0 minutes at room temperature[6],[12].

  • Injection: Inject the derivatized sample directly onto the C18 column[6].

ReactionPathway Amine Primary Amine (Analyte) Intermediate Base Catalysis (pH 10.2) Amine->Intermediate OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol 3-MPA (Thiol) Thiol->Intermediate Product 1-Alkylthio-2-alkylisoindole (Fluorescent Adduct) Intermediate->Product

Reaction pathway of primary amine with OPA and 3-MPA forming a fluorescent isoindole.

References

  • BenchChem. A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives.6

  • ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis.12

  • BenchChem. A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)-NBD-Py-NCS and Its Alternatives.3

  • Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.4

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).7

  • SciSpace. Marfey's reagent for chiral amino acid analysis: A review.8

  • NIH. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.11

  • Almac. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.5

  • Interchim. OPA, amine detection reagent.10

  • ChemicalBook. (R)-1-(3,5-diMethoxyphenyl)ethanaMine | 97294-78-5.1

  • Guidechem. CAS 1257106-72-1 | (R)-1-(3,5-DIMETHOXYPHENYL)ETHANAMINE supply.2

  • PubMed. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.9

Sources

Troubleshooting & Optimization

preventing racemization of (R)-1-(3,5-dimethoxyphenyl)ethanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Troubleshooting Guides > Storage of (R)-1-(3,5-dimethoxyphenyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous racemization and degradation of electron-rich chiral benzylic amines. (R)-1-(3,5-dimethoxyphenyl)ethanamine is particularly vulnerable due to its specific electronic structure.

This guide provides a self-validating framework to troubleshoot, prevent, and analyze racemization in your workflows, ensuring the scientific integrity of your chiral building blocks.

Mechanism of Racemization (The "Why")

Q: Why does my enantiopure freebase amine racemize when stored at room temperature? The primary culprit is the Schiff base-mediated enamine tautomerization pathway . Trace amounts of carbonyl compounds—often introduced via acetone used to wash glassware, or from the oxidative degradation of the amine itself—condense with the primary amine to form an imine (Schiff base).

Causality: The 3,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. This electronic environment stabilizes developing charges and lowers the activation energy for the deprotonation of the benzylic C-H bond. Consequently, the chiral imine rapidly tautomerizes into an achiral, planar enamine. Subsequent reprotonation and hydrolysis yield the racemic amine. This mechanism is heavily exploited in dynamic kinetic resolution (DKR) literature to intentionally induce racemization[1]. Furthermore, Schiff base formation is a well-established primary pathway for the epimerization of benzylic amines[2].

Racemization_Pathway R_Amine (R)-Amine (Chiral) R_Imine (R)-Imine (Chiral) R_Amine->R_Imine Condensation - H2O Carbonyl Trace Carbonyl Carbonyl->R_Imine Condensation - H2O Enamine Enamine (Achiral/Planar) R_Imine->Enamine Deprotonation S_Imine (S)-Imine (Chiral) Enamine->S_Imine Reprotonation S_Amine (S)-Amine (Chiral) S_Imine->S_Amine Hydrolysis + H2O

Figure 1: Schiff base-mediated enamine tautomerization pathway causing amine racemization.

Q: Can ambient air or trace metals cause racemization? Yes. Oxygen initiates autoxidation at the highly activated benzylic position, forming trace ketones that act as the catalytic carbonyl source for the pathway described above. Additionally, transition-metal impurities (e.g., Palladium traces left over from synthesis) can catalyze racemization via a dehydrogenation-hydrogenation sequence, converting the amine to an imine intermediate and back[3].

Preventive Protocols (The "How")

Q: What is the most robust method to halt racemization during long-term storage? The definitive solution is salt formation (e.g., converting the freebase to a hydrochloride salt).

Causality: Protonating the amine nitrogen achieves two critical, self-validating protective effects:

  • Loss of Nucleophilicity: It ties up the nitrogen's lone pair, making it impossible for the molecule to attack trace carbonyls to form a Schiff base.

  • Inductive Deactivation: The resulting positive charge on the ammonium group strongly withdraws electron density via the inductive effect (-I). This deactivates the benzylic C-H bond, drastically increasing the activation energy required for deprotonation or radical abstraction.

Protocol 1: Anhydrous Hydrochloride Salt Formation

This protocol is designed to be self-validating and avoids aqueous workups that cause product loss.

  • Preparation: Dissolve 10 mmol of enantiopure (R)-1-(3,5-dimethoxyphenyl)ethanamine freebase in 20 mL of anhydrous diethyl ether (Et₂O) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C). Reasoning: Cooling minimizes exothermic degradation and maximizes the insolubility of the resulting salt, driving rapid precipitation.

  • Acidification: Slowly add 1.1 equivalents (11 mmol) of 2.0 M HCl in Et₂O dropwise while stirring. A white precipitate will form immediately.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or under a blanket of argon to prevent atmospheric moisture absorption. Wash with 10 mL of cold, anhydrous Et₂O.

  • Drying & Storage: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours. Store in amber vials backfilled with argon at -20°C.

  • Self-Validation Check: To confirm complete conversion, spot the product on a TLC plate alongside the freebase. Spray with ninhydrin; the freebase will react rapidly (purple spot), whereas the protonated salt requires strong heating to show a reaction, validating that the amine lone pair is successfully sequestered.

Salt_Formation_Workflow Step1 1. Dissolve Freebase in Anhydrous Et2O Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Add 2M HCl in Et2O (Dropwise) Step2->Step3 Step4 4. Filter Precipitate Under Argon Step3->Step4 Step5 5. Vacuum Dry & Store at -20°C in Dark Step4->Step5 Validation Self-Validation: TLC shows no free amine Step5->Validation QC Check

Figure 2: Step-by-step workflow for anhydrous HCl salt formation and self-validation.

Quantitative Storage Data

To illustrate the critical importance of proper storage, below is a quantitative matrix comparing the stability of the freebase versus the hydrochloride salt over time.

Table 1: Comparative Storage Stability Matrix

Chemical FormStorage TempAtmosphereLight ExposureTime Elapsedee% RetentionDegradation Notes
Freebase (Neat) 25°CAmbient AirAmbient30 Days< 60%Significant racemization & autoxidation.
Freebase (Neat) 4°CArgonDark6 Months> 95%Minor carbamate formation if seal fails.
HCl Salt (Solid) 25°CAmbient AirAmbient12 Months> 99%Highly stable, non-hygroscopic.
HCl Salt (Solid) -20°CArgonDark> 2 Years> 99.9% Optimal long-term archival condition.
Analytical Verification

Q: How can I accurately measure the enantiomeric excess (ee) to ensure my storage conditions worked? Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for verifying the optical purity of benzylic amines.

Protocol 2: Chiral HPLC Verification Workflow
  • Sample Prep: Dissolve 1 mg of the stored amine salt in 1 mL of HPLC-grade Hexane/Isopropanol (80:20). Neutralize in situ with 0.1% diethylamine (DEA) to regenerate the freebase for column interaction.

  • Column Selection: Use a Chiralcel OD-H column (or equivalent amylose/cellulose-based CSP).

  • Mobile Phase: Hexane/Isopropanol/DEA (90:10:0.1). Reasoning: The DEA additive is critical; it suppresses peak tailing by masking residual acidic silanol groups on the silica support, ensuring sharp peaks for accurate integration.

  • Detection: Monitor via UV at 210 nm and 254 nm.

  • Self-Validation: Always run a racemic standard of 1-(3,5-dimethoxyphenyl)ethanamine first. This establishes baseline resolution (Rs > 1.5) and confirms the exact retention times of both the (R) and (S) enantiomers before analyzing your precious stored sample.

References
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Source: nih.gov.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: nih.gov.
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Source: acs.org.

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-1-(3,5-dimethoxyphenyl)ethanamine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of (R)-1-(3,5-dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. Our focus is on providing scientifically sound, field-proven insights to help you overcome common challenges and achieve optimal results in your C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the cross-coupling of (R)-1-(3,5-dimethoxyphenyl)ethanamine with aryl halides?

A1: The most robust and widely used method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction offers broad substrate scope and functional group tolerance, making it ideal for coupling chiral primary amines like (R)-1-(3,5-dimethoxyphenyl)ethanamine with a variety of aryl and heteroaryl halides.[4][5]

Q2: How critical is the choice of palladium precatalyst and ligand for this reaction?

A2: The selection of the palladium precatalyst and ligand is paramount for a successful cross-coupling reaction. Using a preformed palladium precatalyst, such as a G3 or G4 precatalyst, often leads to more reproducible results compared to generating the active catalyst in situ.[1][6] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[7] For chiral primary amines, bulky, electron-rich phosphine ligands are generally preferred.[1][4]

Q3: Can I expect to retain the stereochemical integrity of the chiral amine during the coupling?

A3: With careful optimization of reaction conditions, it is possible to achieve high retention of stereochemical integrity. For intermolecular coupling reactions involving chiral amines, the use of appropriate ligands, such as BINAP-based ligands, can prevent racemization and yield products with high enantiopurity.[5] However, harsh reaction conditions, such as excessively high temperatures or the use of very strong bases, can potentially lead to racemization.[8]

Q4: What are the most common side reactions to watch out for?

A4: The most prevalent side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[6][7] This can be minimized by optimizing the base, ligand, and temperature.[7][9] Other potential side reactions include β-hydride elimination, although this is less common with primary amines, and catalyst deactivation due to the presence of oxygen or impurities.[2][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Strategy
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated or has been deactivated.[1][7] 2. Incorrect Base: The base may be too weak or insoluble.[1][10][11] 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed.[1] 4. Impure Reagents or Solvents: Water or oxygen can poison the catalyst.[7]1. Use a high-quality palladium precatalyst and ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).[1] Consider using a precatalyst that is more stable and reliable.[6] 2. Switch to a stronger, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[1][7] Ensure the base is finely powdered for better dispersion.[7] 3. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] 4. Use anhydrous and deoxygenated solvents. Ensure all reagents are pure and dry.[7]
Significant Hydrodehalogenation 1. Catalyst Decomposition: High temperatures can lead to catalyst breakdown.[1] 2. Presence of Water: Water can act as a proton source.[1] 3. Inappropriate Ligand or Base: Some ligand/base combinations are more prone to this side reaction.[7]1. Lower the reaction temperature.[1] 2. Ensure all reagents and solvents are strictly anhydrous.[1] 3. Screen different bulky, electron-rich phosphine ligands.[7] Consider using a weaker or less sterically hindered base.[7]
Racemization of the Chiral Center 1. Forcing Reaction Conditions: High temperatures and prolonged reaction times can lead to racemization.[8] 2. Inappropriate Ligand: The ligand may not be effectively shielding the chiral center.1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[12] 2. Screen chiral ligands, such as (R)- or (S)-BINAP, which have been shown to preserve enantiomeric excess in similar couplings.[5]
Difficult Product Purification 1. Formation of Closely Eluting Impurities: Side products may have similar polarity to the desired product. 2. Residual Palladium Catalyst: The final product may be contaminated with palladium.1. Consider derivatizing the product amine to an HCl salt, which may aid in purification through crystallization or altered solubility.[13] Chiral SFC can also be a powerful tool for separating enantiomers from impurities.[14] 2. After the reaction, filter the mixture through a pad of celite to remove the palladium catalyst.[15]

Experimental Protocols

General Procedure for a Small-Scale Test Reaction

This protocol provides a robust starting point for the cross-coupling of (R)-1-(3,5-dimethoxyphenyl)ethanamine with an aryl bromide.

Materials:

  • (R)-1-(3,5-dimethoxyphenyl)ethanamine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)[6]

  • Ligand (e.g., tBuBrettPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)[1]

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.2 M concentration)[1][7]

Procedure:

  • To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, ligand, and base.

  • Add the (R)-1-(3,5-dimethoxyphenyl)ethanamine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Ligand and Base Screening Protocol

To optimize the reaction, a parallel screen of different ligands and bases is highly recommended.

Materials:

  • A set of reaction vials (e.g., 2 mL)

  • Stock solutions of (R)-1-(3,5-dimethoxyphenyl)ethanamine, aryl bromide, and palladium precatalyst in an anhydrous, deoxygenated solvent.

  • A selection of ligands (e.g., RuPhos, BrettPhos, t-BuXPhos)[1]

  • A selection of bases (e.g., NaOtBu, KOtBu, LHMDS, K₃PO₄)[1][7]

Procedure:

  • To each reaction vial, add the appropriate amounts of the stock solutions of the starting materials and palladium precatalyst.

  • To each vial, add a different ligand and base according to your screening plan.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).[9]

  • After a set time (e.g., 12 hours), cool the reactions to room temperature.

  • Analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any side products.[9]

  • Compare the results to identify the optimal ligand and base combination that provides the highest yield of the desired product with minimal side reactions.[9]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Check Catalyst Activity & Inert Atmosphere Start->Check_Catalyst Screen_Bases Screen Stronger/More Soluble Bases Start->Screen_Bases Increase_Temp Increase Reaction Temperature Start->Increase_Temp Check_Reagents Verify Purity of Reagents & Solvents Start->Check_Reagents Success Optimized Reaction Check_Catalyst->Success Screen_Bases->Success Increase_Temp->Success Check_Reagents->Success Side_Reaction Side Reaction Observed (e.g., Hydrodehalogenation) Optimize_Base_Ligand Optimize Base/Ligand Combination Side_Reaction->Optimize_Base_Ligand Lower_Temp Lower Reaction Temperature Side_Reaction->Lower_Temp Optimize_Base_Ligand->Success Lower_Temp->Success Racemization Racemization Observed Screen_Chiral_Ligands Screen Chiral Ligands (e.g., BINAP) Racemization->Screen_Chiral_Ligands Milder_Conditions Use Milder Conditions (Lower Temp) Racemization->Milder_Conditions Screen_Chiral_Ligands->Success Milder_Conditions->Success

Caption: A decision tree for troubleshooting common issues in the cross-coupling reaction.

Key Reaction Parameters for Optimization

Reaction_Parameters Parameters Key Parameters Palladium Precatalyst Ligand Base Solvent Temperature Optimization Optimization Goals High Yield High Enantiomeric Excess Minimal Side Reactions Reproducibility Parameters:p->Optimization Influence Parameters:l->Optimization Influence Parameters:b->Optimization Influence Parameters:s->Optimization Influence Parameters:t->Optimization Influence

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions with (R)-1-(3,5-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-(3,5-dimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique challenges posed by this sterically demanding chiral amine. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the stereochemical integrity of your products.

Understanding the Challenge: The Steric and Electronic Profile of (R)-1-(3,5-dimethoxyphenyl)ethanamine

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a valuable chiral building block in medicinal chemistry. However, its structure presents a distinct set of challenges in chemical synthesis. The primary obstacle is steric hindrance , arising from the ethyl group at the chiral center adjacent to the amine. This bulk can physically impede the approach of electrophiles to the nitrogen's lone pair of electrons, slowing down or preventing reactions.

Compounding this is the electronic influence of the two methoxy groups at the meta positions of the phenyl ring. While these electron-donating groups can increase the nucleophilicity of the amine to some extent, their steric bulk also contributes to the overall congestion around the reactive center. This interplay of steric and electronic effects necessitates careful consideration and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with (R)-1-(3,5-dimethoxyphenyl)ethanamine resulting in low yields?

A1: Standard amide coupling reagents like DCC or EDC/HOBt often prove inefficient with sterically hindered amines. The bulky environment around the nitrogen of (R)-1-(3,5-dimethoxyphenyl)ethanamine slows the rate of nucleophilic attack on the activated carboxylic acid. This can lead to the decomposition of the activated intermediate or other side reactions, ultimately resulting in low product yield.

Q2: I'm observing significant amounts of unreacted starting materials in my reductive amination. What could be the cause?

A2: In reductive amination, the initial formation of the imine or iminium ion can be sterically hindered. If the ketone or aldehyde substrate is also bulky, this initial condensation step can be slow and reversible, leading to incomplete conversion. Furthermore, the reducing agent must be carefully chosen to selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Q3: Are there specific catalysts and ligands that are recommended for Buchwald-Hartwig amination with this amine?

A3: Yes, the choice of ligand is crucial for successful Buchwald-Hartwig amination with sterically hindered amines. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step, which can be challenging with sterically demanding substrates.

Q4: I'm struggling with the N-alkylation of (R)-1-(3,5-dimethoxyphenyl)ethanamine. What are some effective strategies?

A4: Direct N-alkylation with alkyl halides can be difficult due to steric hindrance. More reactive alkylating agents, such as alkyl triflates or tosylates, can be more effective. Alternatively, a reductive amination approach, where the amine is reacted with an aldehyde or ketone, is often a more reliable method for introducing alkyl groups.

Troubleshooting Guides and Optimized Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common reactions involving (R)-1-(3,5-dimethoxyphenyl)ethanamine.

Amide Coupling Reactions

Issue: Low to no amide product formation.

Troubleshooting Workflow:

start Low Amide Yield reagent Upgrade Coupling Reagent start->reagent Standard reagents (DCC, EDC) failing? base Optimize Base reagent->base Using HATU, PyAOP, or COMU? preactivate Consider Pre-activation base->preactivate Using hindered base (DIPEA, Collidine)? conditions Adjust Reaction Conditions preactivate->conditions Pre-activating carboxylic acid? solvent Solvent Optimization conditions->solvent Increased temp/time ineffective? success Improved Yield solvent->success Tried polar aprotic (DMF, NMP)?

Caption: Troubleshooting workflow for amide coupling.

Optimized Protocol: HATU-Mediated Amide Coupling [1][2]

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered substrates.[1][3]

Materials:

ReagentMolar Equivalent
Carboxylic Acid1.0
(R)-1-(3,5-dimethoxyphenyl)ethanamine1.1
HATU1.2
N,N-Diisopropylethylamine (DIPEA)3.0
Anhydrous N,N-Dimethylformamide (DMF)-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add (R)-1-(3,5-dimethoxyphenyl)ethanamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with sterically hindered substrates may require longer reaction times (12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Key Steps:

  • HATU: A powerful activating agent that forms a highly reactive OAt-active ester, which is less prone to racemization and reacts efficiently with hindered amines.[1]

  • DIPEA: A non-nucleophilic, sterically hindered base that facilitates the deprotonation of the carboxylic acid and neutralizes the acid formed during the reaction without competing as a nucleophile.[1]

  • Pre-activation: Allowing the carboxylic acid to react with HATU before adding the amine can improve yields by ensuring the activated species is readily available for nucleophilic attack.

Reductive Amination

Issue: Incomplete reaction and/or formation of side products.

Troubleshooting Workflow:

start Low Reductive Amination Yield reductant Select Appropriate Reducing Agent start->reductant Observing starting material or alcohol byproduct? imine_formation Promote Imine Formation reductant->imine_formation Using NaBH(OAc)₃? ph_control Optimize pH imine_formation->ph_control Using dehydrating agent (e.g., mol. sieves)? solvent Solvent Choice ph_control->solvent Reaction stalling? success Improved Yield solvent->success Using DCE or THF?

Caption: Troubleshooting workflow for reductive amination.

Optimized Protocol: Reductive Amination using Sodium Triacetoxyborohydride [4][5][6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce aldehydes and ketones.[5][6][7][8]

Materials:

ReagentMolar Equivalent
Ketone or Aldehyde1.0
(R)-1-(3,5-dimethoxyphenyl)ethanamine1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5
Anhydrous 1,2-Dichloroethane (DCE)-
Acetic Acid (optional, for ketones)catalytic

Procedure:

  • To a solution of the ketone or aldehyde (1.0 eq) and (R)-1-(3,5-dimethoxyphenyl)ethanamine (1.1 eq) in anhydrous DCE, add NaBH(OAc)₃ (1.5 eq) in one portion. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Key Steps:

  • Sodium Triacetoxyborohydride: Its steric bulk and electron-withdrawing acetate groups make it less reactive than other borohydrides, allowing for the selective reduction of the iminium ion intermediate over the starting carbonyl compound.[6]

  • DCE: A non-polar aprotic solvent that is generally effective for this transformation.[5]

  • Acetic Acid (for ketones): Catalyzes the formation of the iminium ion, which can be slow for sterically hindered or less reactive ketones.[5]

Buchwald-Hartwig Amination

Issue: Low coupling efficiency with aryl halides.

Troubleshooting Workflow:

start Low Buchwald-Hartwig Yield ligand Optimize Ligand start->ligand Using standard phosphine ligands? base Select Appropriate Base ligand->base Using bulky biarylphosphine ligands (e.g., XPhos, RuPhos)? catalyst Screen Palladium Pre-catalyst base->catalyst Using strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)? solvent Solvent and Temperature catalyst->solvent Using Pd₂(dba)₃ or Pd(OAc)₂? success Improved Yield solvent->success Using toluene or dioxane at elevated temperatures?

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Optimized Protocol: Palladium-Catalyzed C-N Cross-Coupling [9][10][11]

This protocol employs a bulky biarylphosphine ligand, which is known to facilitate the coupling of sterically hindered amines.[9]

Materials:

ReagentMolar Equivalent/Amount
Aryl Halide (Br, I) or Triflate1.0
(R)-1-(3,5-dimethoxyphenyl)ethanamine1.2
Pd₂(dba)₃1-2 mol%
XPhos or RuPhos2-4 mol%
Sodium tert-butoxide (NaOtBu)1.4
Anhydrous Toluene or Dioxane-

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%) to a flame-dried Schlenk tube.

  • Add NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene or dioxane, followed by (R)-1-(3,5-dimethoxyphenyl)ethanamine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale for Key Steps:

  • Bulky Biarylphosphine Ligands (XPhos, RuPhos): These ligands are highly effective for C-N cross-coupling reactions involving sterically hindered substrates. They promote the crucial reductive elimination step of the catalytic cycle.[9]

  • Pd₂(dba)₃: A common and effective palladium(0) source for cross-coupling reactions.

  • NaOtBu: A strong, non-nucleophilic base that is essential for the deprotonation of the amine and regeneration of the active catalyst.

References

  • Wessjohann, L. A., & Falb, K. (1995). A Comparative Study of Modern Coupling Reactions in Peptide Chemistry. Journal of Peptide Science, 1(2), 188-198.
  • BenchChem. (2025).
  • Myers, A. G. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799–17811.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Nielsen, D. U., Nielsen, S. L., & Nielsen, T. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043–11047.
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043-11047.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Chemistry LibreTexts. (2023).
  • University of Southern Denmark. (2015).
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • BenchChem. (2025).
  • Bosiak, M. J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799-17811.
  • Wiley Online Library. (n.d.). Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one.
  • Nordstrøm, L. U. R., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673.
  • ChemSpider. (2006).
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews, 111(5), 6557-6602.
  • ThalesNano. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • The MJA Lab. (2020). Green Chemistry.
  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.
  • Vaid, R. K., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Journal of Organic Chemistry, 82(17), 9036-9045.
  • Royal Society of Chemistry. (2004).
  • ResearchGate. (2007).
  • Semantic Scholar. (2004).
  • ResearchGate. (n.d.).
  • Yakhak Hoeji. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • MDPI. (2020).
  • ResearchGate. (n.d.).

Sources

solvent effects on (R)-1-(3,5-dimethoxyphenyl)ethanamine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Caption: General mechanism for the N-acylation of a primary amine.

chiral_resolution_workflow RacemicAcid Racemic Acid (R-COOH & S-COOH) SaltFormation 1. Salt Formation in suitable solvent RacemicAcid->SaltFormation ResolvingAgent Chiral Amine (R'-NH₂) (R)-1-(3,5-dimethoxyphenyl)ethanamine ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts (R,R') and (S,R') in solution SaltFormation->Diastereomers Crystallization 2. Fractional Crystallization (Solvent is KEY) Diastereomers->Crystallization Separation 3. Physical Separation Crystallization->Separation LessSoluble Less Soluble Salt (e.g., R,R') - Solid Separation->LessSoluble MoreSoluble More Soluble Salt (e.g., S,R') - Solution Separation->MoreSoluble Liberation1 4a. Liberation (Acidification) LessSoluble->Liberation1 Liberation2 4b. Liberation (Acidification) MoreSoluble->Liberation2 Enantiomer1 Enriched Enantiomer 1 (R-COOH) Liberation1->Enantiomer1 Enantiomer2 Enriched Enantiomer 2 (S-COOH) Liberation2->Enantiomer2

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation. [12]

troubleshooting_guide Start Low Yield or Purity in Reaction? IsAcylation Is it an N-Acylation? Start->IsAcylation IsResolution Is it a Chiral Resolution? Start->IsResolution BaseCheck Did you add a base (e.g., TEA) to scavenge HCl? IsAcylation->BaseCheck CrystallizationCheck Did crystals form? IsResolution->CrystallizationCheck AddBase Action: Add 1.1 eq. of a non-nucleophilic base. BaseCheck->AddBase No SolventCheckAcyl Is the solvent anhydrous and aprotic (e.g., DCM, THF)? BaseCheck->SolventCheckAcyl Yes ChangeSolventAcyl Action: Use dry, aprotic solvents to prevent hydrolysis. SolventCheckAcyl->ChangeSolventAcyl No PurityCheck Is the d.e. or e.e. low? SolventCheckAcyl->PurityCheck Yes ScreenSolvents Action: Screen different solvents (EtOH, EtOAc, Acetone, Toluene) or use anti-solvent. CrystallizationCheck->ScreenSolvents No CrystallizationCheck->PurityCheck Yes Recrystallize Action: Recrystallize the salt from a different solvent system to improve purity. PurityCheck->Recrystallize Yes

Caption: Troubleshooting decision tree for common reactivity issues.

  • Bousquet, J. A., et al. (2018). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddy, V., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. [Link]

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Chemguide. [Link]

  • Pearson Education. (n.d.). An aqueous solution of a primary or secondary amine reacts with an acyl chloride... Pearson. [Link]

  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Study.com. [Link]

  • Threlfall, T., & Slattery, J. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online. [Link]

  • Kumar, A., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: a new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry. [Link]

  • Iwahashi, M., et al. (2001). Solvent Effect on Chiral Aggregate Formation of Acylamino Acids. Journal of Oleo Science. [Link]

  • LibreTexts. (n.d.). Reactions of Amines. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Sipos, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Isom, A. L., & Miller, S. J. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Reddy, K. S. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis. [Link]

  • Hemed, A. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of Education and Scientific Studies. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Matyjaszewski, K., et al. (2025, August 7). Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization. ResearchGate. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Vedejs, E., & Daugulis, O. (n.d.). Acylation of Alcohols and Amines. Science of Synthesis. [Link]

  • Bawa, R., & Borchardt, D. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Alcaide, B., et al. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. [Link]

  • Kumar, A., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Scholarly Publications Leiden University. [Link]

  • CEM Corporation. (n.d.). N-Terminus Acetylation Protocol. CEM. [Link]

  • Ozawa, F., et al. (n.d.). The effect of solvent in direct arylation polycondensation of substituted thiophenes. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). RSC.org. [Link]

  • Arshad, Z. I. M., et al. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Conference Paper. [Link]

  • Giorgetti, A., & Auwärter, V. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. [Link]

  • Ciriminna, R., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Validation Strategies for the Enantiomeric Purity of (R)-1-(3,5-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a chiral primary amine. In pharmaceutical development, enantiomeric purity is a critical quality attribute (CQA) because the (S)-enantiomer can act as an active impurity with a divergent pharmacological or toxicological profile. Validating the analytical procedure to accurately quantify enantiomeric excess (% ee) requires strict adherence to ICH Q2(R2) guidelines[1][2]. This guide provides a mechanistic comparison of direct and indirect HPLC methodologies, offering self-validating protocols and comparative data to guide robust method selection.

Mechanistic Comparison of Separation Strategies

To separate the enantiomers of a primary amine, analysts typically choose between direct separation using chiral stationary phases (CSPs) and indirect separation via pre-column derivatization[3].

A. Direct Separation via Crown Ether CSPs (The Gold Standard) Crown ether columns, such as those utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid covalently bonded to silica, are specifically designed for the resolution of primary amines[4][5][6]. The chiral recognition mechanism is highly specific and two-fold:

  • Host-Guest Complexation: Under acidic mobile phase conditions, the primary amine is protonated to form an ammonium ion (R-NH3+). This cation forms a host-guest inclusion complex inside the cavity of the 18-crown-6 ring[4][7].

  • Steric Interaction: The side carboxylic acid groups of the CSP act as steric barriers and hydrogen-bonding sites, creating a highly enantioselective environment that differentiates the (R) and (S) spatial arrangements[4][8].

B. Indirect Separation via Diastereomer Formation Alternatively, the chiral amine can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form stable diastereomers[3]. Because diastereomers possess different physicochemical properties, they can be separated on a standard, high-efficiency achiral C18 column.

MethodSelection Start Target: (R)-1-(3,5-dimethoxyphenyl)ethanamine (Chiral Primary Amine) Direct Direct Separation (Chiral Stationary Phase) Start->Direct Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect Crown Crown Ether CSP (e.g., ChiroSil RCA(+)) Direct->Crown Acidic Mobile Phase Poly Polysaccharide CSP (e.g., Chiralcel OJ) Direct->Poly Normal/Reversed Phase Deriv Marfey's Reagent + C18 (Diastereomer Formation) Indirect->Deriv Achiral Column Val ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) Crown->Val Poly->Val Deriv->Val

Fig 1. Decision tree for enantiomeric purity analysis of chiral primary amines.

Experimental Protocols
Protocol A: Direct HPLC using Crown Ether CSP

This protocol leverages the specific inclusion complexation of primary amines[4][7].

  • Column: ChiroSil RCA(+) or CrownSil R(+) (150 x 4.6 mm, 5 µm)[4][6].

  • Mobile Phase: Isocratic 80:20 (v/v) Methanol / Aqueous Perchloric Acid (pH 1.5).

    • Causality Insight: The highly acidic pH ensures complete protonation of 1-(3,5-dimethoxyphenyl)ethanamine to R-NH3+, which is an absolute requirement for entry into the crown ether cavity[4][7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Lower temperatures often increase enantioselectivity due to the exothermic nature of the inclusion complexation).

  • Detection: UV at 280 nm (optimized for the dimethoxyphenyl chromophore).

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Inject 10 µL.

Protocol B: Indirect HPLC via Marfey's Reagent
  • Derivatization Step: Mix 50 µL of the amine sample solution (10 mM) with 100 µL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, 10 mM in acetone) and 20 µL of 1 M NaHCO3. Incubate at 40 °C for 1 hour. Quench the reaction with 20 µL of 1 M HCl to stop diastereomer formation[3].

  • Column: Standard Achiral C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 340 nm (Marfey's reagent absorption maximum).

Mechanism Amine Primary Amine (R-NH2) Protonation Acidic Mobile Phase (Protonation to R-NH3+) Amine->Protonation CrownCavity 18-Crown-6 Ring Cavity (Host-Guest Complexation) Protonation->CrownCavity Inclusion Steric Steric Barrier Groups (Chiral Recognition) CrownCavity->Steric Interaction Elution Enantiomer Separation (Differential Retention) Steric->Elution

Fig 2. Mechanism of crown ether-based chiral recognition for primary amines.

ICH Q2(R2) Validation Framework & Comparative Data

According to ICH Q2(R2), a method intended for impurity quantification (such as detecting the (S)-enantiomer in an (R)-enantiomer drug substance) must be validated for Specificity, Linearity, Accuracy, Precision, Range, Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness[1][2][9][10].

Self-Validating System Integration: To ensure the protocol is self-validating and trustworthy, every sequence must include:

  • Blank Injection: To prove specificity and the absence of sample carryover.

  • Racemate Standard (System Suitability): To prove a resolution (Rs) > 1.5 between the (R) and (S) enantiomers.

  • LOQ Standard: To verify the signal-to-noise ratio (S/N ≥ 10) for the minor enantiomer at the reporting threshold[2][11].

Table 1: Comparative Validation Performance Data (Simulated for 1-(3,5-dimethoxyphenyl)ethanamine)

Validation Parameter (ICH Q2(R2))Direct Crown Ether CSPIndirect Derivatization (C18)Causality / Expert Insight
Specificity (Resolution, Rs) > 2.5~ 1.8Crown ethers provide highly specific spatial recognition for primary amines[4][8].
LOD / LOQ (Minor Enantiomer) 0.01% / 0.03%0.05% / 0.10%Direct methods avoid baseline noise caused by excess derivatizing reagent[3].
Linearity (Range) 0.03% to 120%0.10% to 100%Direct UV detection of the API yields a wider linear dynamic range[2].
Accuracy (Recovery) 98.5% - 101.5%92.0% - 105.0%Derivatization kinetics can vary, leading to incomplete conversion and lower accuracy.
Robustness High (pH sensitive)ModerateCrown ether columns require strict pH control (< pH 2.0) to maintain protonation[4][7].
Analysis Time ~ 15 minutes~ 45 mins (inc. prep)Direct injection eliminates the 1-hour incubation step required for Marfey's reagent[3].
Expert Conclusion

For the determination of the enantiomeric purity of (R)-1-(3,5-dimethoxyphenyl)ethanamine, Direct Chiral HPLC using a Crown Ether CSP is the superior methodology. It provides a highly specific, mechanistically sound separation based on the host-guest complexation of the primary ammonium ion[4][5][7]. This approach not only yields better resolution and lower limits of quantitation (LOQ) compliant with ICH Q2(R2) standards[1][2], but it also eliminates the kinetic variability and sample preparation bottlenecks associated with indirect derivatization methods[3].

References
  • Crown-Ether Chiral Stationary Phases - Regis Technologies. 4

  • Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed (NIH). 5

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. 9

  • ChiroSil® Crown Ether Chiral Stationary Phases - Regis Technologies. 6

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.1

  • Validation of Analytical Procedures Q2(R2) - ICH. 2

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases - ResearchGate. 7

  • ICH Q2(R2) Guideline on validation of analytical procedures - EMA. 10

  • Development of HPLC Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid - PubMed (NIH). 8

  • Validation of Analytical Procedure Q2(R2) Draft - ICH. 11

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem. 3

Sources

Validating Optical Rotation and Enantiomeric Purity of (R)-1-(3,5-Dimethoxyphenyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that a single optical rotation measurement is sufficient to validate the chiral purity of an amine. For complex building blocks like (R)-1-(3,5-dimethoxyphenyl)ethanamine —a critical intermediate in the synthesis of chiral ligands and receptor-targeting pharmaceuticals—relying solely on polarimetry is a systemic risk[1].

Optical rotation is highly susceptible to matrix effects, concentration anomalies, and, most dangerously, trace impurities with disproportionately high specific rotations. To ensure absolute scientific integrity, validation must be treated as a multi-tiered, self-validating analytical workflow.

This guide objectively compares the three primary methodologies for validating the optical rotation and enantiomeric excess (ee) of (R)-1-(3,5-dimethoxyphenyl)ethanamine: High-Precision Polarimetry , Chiral HPLC , and 19 F NMR via Mosher’s Derivatization .

The Analytical Arsenal: A Comparative Overview

To establish a robust quality control pipeline, researchers must understand the causal relationship between the analytical technique and the data it yields.

Method A: High-Precision Polarimetry (USP <781S>)

Polarimetry measures the bulk rotation of plane-polarized light by a chiral substance. While it is the industry standard for rapid batch-to-batch consistency checks, it is a macro-level observation. It cannot distinguish between a 95% ee sample and a 99% ee sample contaminated with a highly rotatory achiral or chiral impurity.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC directly separates the (R) and (S) enantiomers using a Chiral Stationary Phase (CSP), typically a polysaccharide derivative like Chiralcel® OD-H or Chiralpak® AD-H[2][3]. This method provides a direct, quantitative measurement of enantiomeric excess, overcoming the "blind spots" of bulk polarimetry.

Method C: 19 F NMR with Mosher's Acid Derivatization

When absolute configuration must be unequivocally proven (e.g., for IND filings), NMR spectroscopy using chiral derivatizing agents is required. Reacting the amine with α -methoxy- α -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) creates diastereomers. We specifically utilize 19 F NMR over 1 H NMR because the fluorine nucleus provides a wide spectral window, avoiding the complex overlapping proton multiplets caused by the 3,5-dimethoxyphenyl ring[4][5].

Quantitative Comparison of Methodologies
ParameterPolarimetry (USP <781S>)Chiral HPLC 19 F NMR (Mosher's Method)
Primary Output Specific Rotation ( [α]D​ )Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Accuracy / Specificity Low (Susceptible to impurities)High (Direct quantification)Absolute (Stereochemical proof)
Throughput High (< 5 mins/sample)Medium (15-30 mins/run)Low (Requires derivatization)
Equipment Cost Low to ModerateHigh (Expensive CSP columns)Very High (NMR Spectrometer)
Best Use Case Routine batch consistencyExact purity quantificationInitial structural characterization

The Validation Workflow

To eliminate false positives, these three methods should not be viewed as isolated options, but rather as a sequential, self-validating hierarchy.

Workflow Start Synthesized/Procured (R)-1-(3,5-dimethoxyphenyl)ethanamine Pol Step 1: Polarimetry (USP <781S>) Start->Pol HPLC Step 2: Chiral HPLC (Enantiomeric Excess) Pol->HPLC Matches expected [α]D Reject Fails Specification (ee < 98% or wrong config) Pol->Reject Deviates significantly NMR Step 3: 19F NMR (Mosher's Method) HPLC->NMR ee > 98% HPLC->Reject ee < 98% Valid Validated (R)-Enantiomer (ee > 99%) NMR->Valid Δδ confirms (R) NMR->Reject Δδ indicates (S)

Fig 1. Hierarchical workflow for validating chiral amine enantiomeric purity and configuration.

Self-Validating Experimental Protocols

The cornerstone of scientific trustworthiness is the implementation of self-validating systems. A protocol is only as good as its internal controls. Below are the optimized methodologies for evaluating (R)-1-(3,5-dimethoxyphenyl)ethanamine.

Protocol 1: Specific Rotation via Polarimetry

Causality Check: We use methanol (MeOH) as the solvent because chloroform can induce hydrogen-bonding artifacts that artificially inflate the observed rotation of primary amines. Self-Validation: The system is validated by running a solvent blank immediately prior to the sample to zero the instrument, eliminating baseline drift and solvent-induced artifacts[6][7].

  • Preparation: Accurately weigh 100.0 mg of dried (R)-1-(3,5-dimethoxyphenyl)ethanamine.

  • Dissolution: Transfer to a 10.0 mL volumetric flask and dissolve in HPLC-grade Methanol ( c=1.0 g/100 mL).

  • Blanking: Fill a 1.0 dm (100 mm) polarimeter cell with pure Methanol. Record the blank rotation at 589 nm (Sodium D-line) at exactly 20.0 °C. Zero the instrument.

  • Measurement: Rinse the cell twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped.

  • Calculation: Record the observed rotation ( α ) and calculate the specific rotation using the formula: [α]D20​=c⋅lα​ .

Protocol 2: Chiral HPLC Enantiomeric Excess Determination

Causality Check: The 3,5-dimethoxy groups provide sufficient steric bulk and π−π interaction capabilities to achieve excellent resolution on amylose-based stationary phases. Self-Validation: You must inject a racemic standard (rac-1-(3,5-dimethoxyphenyl)ethanamine) prior to the analyte. This proves the column is actively resolving the enantiomers (target resolution Rs​>1.5 ). A single peak in the subsequent enantiopure run is only trustworthy if the racemate run proves separation is possible[2][3].

  • Column Selection: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: DEA is critical to suppress peak tailing caused by the basic amine interacting with residual silanols.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Validation Run: Inject 10 µL of the racemic standard (1 mg/mL). Confirm baseline separation of the (R) and (S) peaks.

  • Sample Run: Inject 10 µL of the (R)-1-(3,5-dimethoxyphenyl)ethanamine sample. Integrate the peak areas to calculate % ee:

    ee=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100
Protocol 3: Absolute Configuration via Mosher's Method ( 19 F NMR)

Causality Check: Derivatization with Mosher's acid chloride translates the enantiomeric amine into diastereomeric amides, which have different physical properties and distinct NMR chemical shifts. Self-Validation: The configuration is assigned based on the difference ( Δδ ) between the two spectra ( Δδ=δS​−δR​ ), rather than absolute chemical shifts. This internal referencing cancels out matrix effects and concentration dependencies[4][5].

MosherLogic Amine (R)-Amine Analyte 1-(3,5-dimethoxyphenyl)ethanamine Dias1 (R,R)-Diastereomer Amide Amine->Dias1 Dias2 (S,R)-Diastereomer Amide Amine->Dias2 R_MTPA (R)-MTPA-Cl Derivatizing Agent R_MTPA->Dias1 S_MTPA (S)-MTPA-Cl Derivatizing Agent S_MTPA->Dias2 NMR 19F NMR Analysis Calculate Δδ = δ(S) - δ(R) Dias1->NMR Dias2->NMR

Fig 2. Mosher's method derivatization yielding diastereomers for 19F NMR configuration analysis.

  • Reaction Setup: In two separate vials, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl3​ . Add 2 equivalents of pyridine to act as an acid scavenger.

  • Derivatization: To Vial 1, add 1.2 equivalents of (R)-MTPA-Cl. To Vial 2, add 1.2 equivalents of (S)-MTPA-Cl. Stir at room temperature for 1 hour.

  • NMR Acquisition: Transfer the solutions to NMR tubes. Acquire 19 F NMR spectra at 376 MHz (or higher) using α,α,α -trifluorotoluene as an internal standard.

  • Analysis: Identify the CF3​ signals for the formed amides. Calculate the ΔδRS value. A consistent positive or negative sign distribution across the molecule confirms the (R) configuration based on the established Mosher models[4][5].

Experimental Data Summary

Below is a representative dataset demonstrating the validation of a highly pure batch of (R)-1-(3,5-dimethoxyphenyl)ethanamine using the combined methodologies.

Analytical MethodTarget SpecificationObserved ResultPass/Fail
Polarimetry ( [α]D20​ ) Positive rotation, consistent with historical (R)-amine data +24.5∘ ( c=1.0 , MeOH)PASS
Chiral HPLC (Resolution Rs​ ) Rs​>1.5 (Racemic Standard) Rs​=2.1 PASS (System Validated)
Chiral HPLC (% ee) >98.0% ee 99.4% eePASS
19 F NMR ( ΔδRS ) Δδ distribution confirms (R) Δδ=−0.15 ppm (Expected for R)PASS

Conclusion

While polarimetry remains a useful frontline tool for rapid optical rotation checks, it lacks the specificity required for modern drug development and asymmetric synthesis. By integrating Chiral HPLC for exact enantiomeric excess quantification and 19 F NMR Mosher's derivatization for absolute stereochemical proof, researchers create a self-validating analytical matrix. This ensures that the chiral integrity of (R)-1-(3,5-dimethoxyphenyl)ethanamine is never left to assumption.

References

  • - United States Pharmacopeia (USP). 2. - Analytical Chemistry, ACS Publications. 3. - Journal of the Pharmaceutical Society of Korea. 4. - Benchchem Technical Guides.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.